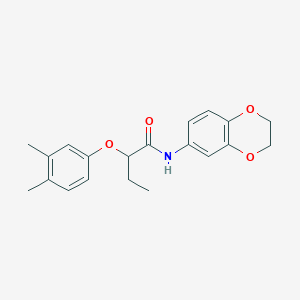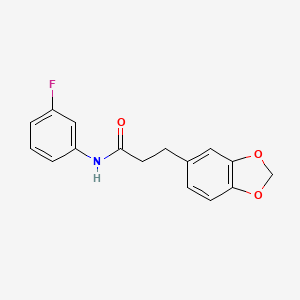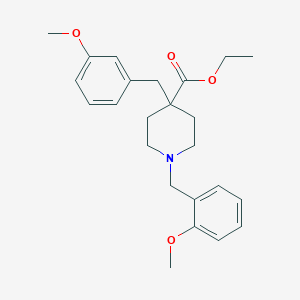![molecular formula C22H19NO5 B4623320 4,4,6-三甲基-1,2-二氧代-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-8-基苯氧基乙酸酯](/img/structure/B4623320.png)
4,4,6-三甲基-1,2-二氧代-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-8-基苯氧基乙酸酯
描述
Synthesis Analysis
The synthesis of similar pyrroloquinolin derivatives involves complex chemical processes. For instance, Gein et al. (2015) describe the synthesis of pyrroloquinolin-3-ones using 5-aryl-3-hydroxy-1-(thiazol-2-yl)-4-(2-thienoyl)-1,5-dihydro-2H-pyrrol-2-ones reacting with various amines (Gein, Mar'yasov, & Gein, 2015). Additionally, Kappe and Kappe (2009) detail the synthesis of pyrroloquinolin-4-ones, starting from 6-hydroxy-1,2-dihydro-4-pyrroloquinolin-4-ones (Kappe & Kappe, 2009).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex arrangements. Cuervo et al. (2009) studied the conformation and configuration of similar molecules, revealing a mix of envelope and half-chair forms with disordered enantiomeric configurations (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of pyrroloquinoline derivatives have been extensively studied. Huang et al. (2013) synthesized compounds demonstrating potent cytotoxic activity against cancer cell lines, highlighting the chemical reactivity of these compounds (Huang et al., 2013).
Physical Properties Analysis
Physical properties like crystal structure and stability are key aspects of these compounds. For example, Bosch et al. (2012) described the X-ray structure of a rearranged oxidation product of a similar compound, providing insights into its physical properties (Bosch, Barnes, Stutelberg, & Eichler, 2012).
Chemical Properties Analysis
The chemical properties of pyrroloquinoline derivatives often relate to their potential biological activity. Paris et al. (1995) synthesized a series of pyrroloquinoline derivatives with histamine, platelet-activating factor antagonism, and 5-lipoxygenase inhibitory properties, illustrating the diverse chemical properties of these compounds (Paris et al., 1995).
科学研究应用
合成与衍生物的形成
4,4,6-三甲基-1,2-二氧代-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-8-基苯氧基乙酸酯是一种化合物,因其在科学研究中具有各种应用而被探索其创造新化学实体的潜力。合成过程和反应以形成该化合物的衍生物为基础,为探索其在不同科学领域中的用途奠定了基础。
吡咯并喹啉衍生物的合成
Molina 等人 (1993) 的一项研究讨论了从 4-甲酰喹啉中轻松合成新的 3H-吡咯并[2,3-c]喹啉衍生物。这种合成途径可能与创建与 4,4,6-三甲基-1,2-二氧代-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-8-基苯氧基乙酸酯相关的化合物有关,突出了其在生成具有潜在生物活性的杂环化合物方面的多功能性 Molina, Alajarín, & Sánchez-Andrada, 1993.
氮杂环的形成
Solodukhin 等人 (2004) 关于 4,4-二氟-4-苯氧基乙酰乙酸乙酯的合成和杂环化反应的研究展示了氮杂环的产生。尽管没有直接提及所讨论的特定化合物,但这项研究说明了使用苯氧基二氟甲基基团合成具有生物活性的杂环的更广泛背景,这可能类似于 4,4,6-三甲基-1,2-二氧代-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-8-基苯氧基乙酸酯的结构操作 Solodukhin et al., 2004.
在材料科学中的应用
该化合物及其衍生物也可能在材料科学中找到应用,特别是在开发具有独特性能的新材料中。
- 电化学应用:Itoh 等人 (1998) 对非质子有机介质中辅酶 PQQ 的半醌自由基阴离子的电化学行为和表征的研究提供了对相关喹啉衍生物的电化学性质的见解。这项研究可能暗示 4,4,6-三甲基-1,2-二氧代-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-8-基苯氧基乙酸酯在开发基于其电化学特性的材料或传感器的潜在应用 Itoh, Kawakami, & Fukuzumi, 1998.
属性
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-13-11-22(2,3)23-19-16(13)9-15(10-17(19)20(25)21(23)26)28-18(24)12-27-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENVYQYOSQBIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)COC4=CC=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)
![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)
![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)
![1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)
![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)
![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)